Cas no 64-77-7 (Tolbutamide)

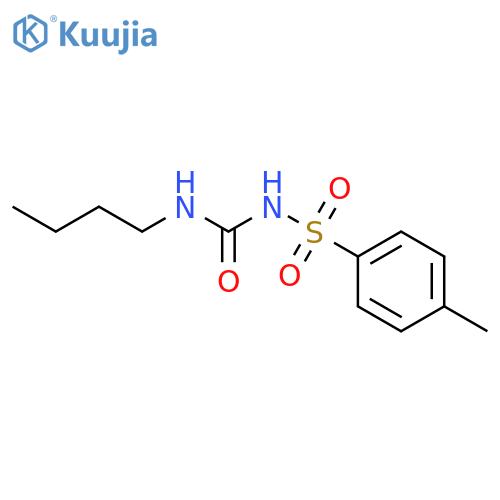

Tolbutamide structure

商品名:Tolbutamide

Tolbutamide 化学的及び物理的性質

名前と識別子

-

- N-(Butylcarbamoyl)-4-methylbenzenesulfonamide

- 3-[P-TOLYL-4-SULFONYL]-1-BUTYLUREA

- 1-BUTYL-3-(P-TOLYLSULFONYL)UREA

- 1-BUTYL-3-(4-METHYLBENZENESULFONYL)UREA

- 1-BUTYL-3-(4-METHYLPHENYLSULFONYL)UREA

- 1-N-BUTYL-3-(P-TOLYLSULFONYL)UREA

- TOLUINA

- TOLBUTAMIDE

- 1-butyl-3-(4-methylphenyl)sulfonylurea

- Benzenesulfonamide,N-[(butylamino)carbonyl]-4-methyl-

- [14C]-Tolbutamide

- [3H]-Tolbutamide

- 1-(p-toluenesulfonyl)-3-n-butyl-urea

- Artosin

- Butamide

- Diaben

- Diabetol

- Dirastan

- Dolipol

- Glyconon

- Orinase

- Rastinon

- N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide

- 1-Butyl-3-tosylurea

- Tolbutamid

- Aglicid

- Tolumid

- Arkozal

- Orabet

- Willbutamide

- Diasulfon

- Diabetamid

- Diabuton

- Tolbusal

- Pramidex

- Ipoglicone

- Orezan

- Oralin

- Toluvan

- Orinaz

- Mobenol

- Butamid

- Artozin

- Oterben

- Drabet

- Tolylsulfonylbutylurea

- Sk-tolbutamide

- Tolbutamidum

- Tolbutamida

- N-n-Butyl-N'-tosylurea

- N-Butyl-N'-(p-tolylsulfonyl)urea

- 1-Butyl-3-(p-methylphenylsulfonyl)urea

- 1-p-

- SY014891

- KBioSS_000227

- GTPL6848

- BDBM50027886

- NSC-813220

- BPBio1_000131

- KBio2_002275

- KBio3_002755

- 3-butyl-1-(4-methylbenzenesulfonyl)urea

- Tolumide

- KBioGR_002275

- T 0891

- TOLBUTAMIDE (EP MONOGRAPH)

- Tolbutamidum [INN-Latin]

- NCGC00256548-01

- NCGC00261839-01

- 3-butyl-1-[(4-methylbenzene)sulfonyl]urea

- Benzenesulfonamide, N-((butylamino)carbonyl)-4-methyl-

- EN300-124678

- EU-0101154

- N-(p-Methylbenzenesulfonyl)-N'-butylurea

- N-(n-Butyl)-N'-p-toluene-sulfonylurea

- SW196681-3

- KBioGR_000795

- TOLBUTAMIDE [VANDF]

- CHEMBL782

- DivK1c_000341

- Butamidum

- N-Butyl-N'-p-toluenesulfonylurea

- TOLBUTAMIDE [INN]

- BRN 1984428

- NSC-87833

- Spectrum3_000599

- SDCCGSBI-0051121.P004

- NCIOpen2_009592

- SCHEMBL15918

- N-Butyl-N'-(4-methylphenylsulfonyl)urea

- CHEBI:27999

- MLS002152944

- BSPBio_002078

- HSDB 3393

- NCGC00022721-06

- AB00052110_17

- NCGC00015999-10

- TOLBUTAMIDE (MART.)

- Orinase (TN)

- AB00052110-16

- NSC813220

- Z44591715

- NSC-23813

- NCGC00015999-02

- N-n-Butyl-N''-tosylurea

- NCGC00015999-19

- TOLBUTAMIDE [EP MONOGRAPH]

- TOLBUTAMIDE [HSDB]

- HMS1989L09

- NCGC00015999-03

- Tolbutamide 1.0 mg/ml in Acetonitrile

- N-(4-Methylbenzenesulfonyl)-N'-butylurea

- U 2043

- A10BB03

- Tolbutamidum (INN-Latin)

- Spectrum2_001210

- Pharmakon1600-01500581

- Tolbutamida (INN-Spanish)

- HMS2089C17

- NCGC00022721-08

- DB01124

- Bio2_000707

- s2443

- Prestwick2_000190

- NCGC00015999-14

- KBio3_001578

- KBio3_000453

- HMS2092M21

- HY-B0401

- AKOS015894999

- Tolbutamide, European Pharmacopoeia (EP) Reference Standard

- Bio2_000227

- KBioSS_000927

- TOLBUTAMIDE [ORANGE BOOK]

- Lopac-T-0891

- HMS1568F21

- Q414275

- NCGC00015999-08

- NCGC00022721-03

- D00380

- AC-12490

- Spectrum_000447

- NCGC00015999-11

- Bio1_001184

- N-(Sulfonyl-p-methylbenzene)-N'-N-butylurea

- TOLBUTAMIDE [MI]

- BRD-K85119730-001-06-5

- N-((Butylamino)carbonyl)-4-methylbenzenesulfonamide

- HMS3259A08

- CCG-39141

- NCGC00022721-07

- Bio1_000206

- KBioSS_002276

- V04CA01

- SPBio_002040

- FT-0603265

- Spectrum4_000358

- Tox21_501154

- IDI1_033977

- KBio2_000927

- N-Butyl-N''-(4-methylphenylsulfonyl)urea

- TOLBUTAMIDE [USP-RS]

- Prestwick_471

- N-Butyl-N'-toluene-p-sulfonylurea

- N-Butyl-N''-(p-tolylsulfonyl)urea

- BIM-0051121.0001

- NCGC00022721-04

- TOLBUTAMIDUM [WHO-IP LATIN]

- Urea, 1-butyl-3-(p-tolylsulfonyl)-

- NCI-C01763

- SMR000058363

- TOLBUTAMIDE [MART.]

- C07148

- N'-4-METHYLBENZENESULFONYL-N''-BUTYLUREA

- NCGC00015999-04

- NCGC00015999-06

- NCGC00015999-20

- AB00052110_18

- TOLBUTAMIDE [WHO-DD]

- HMS3712F21

- BIDD:PXR0179

- Tolbutone

- Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methyl-

- SR-01000003059

- SPBio_001000

- NSC757354

- KBio3_000454

- Tolbutamide, United States Pharmacopeia (USP) Reference Standard

- NSC-757354

- N-(4-Methylphenylsulfonyl)-N'-butylurea

- toluran

- UNII-982XCM1FOI

- TOLBUTAMIDE [USP MONOGRAPH]

- Prestwick3_000190

- Tarasina

- HMS2095F21

- 1-(([(Butylamino)carbonyl]amino)sulfonyl)-4-methylbenzene #

- AB00052110

- NS00001371

- KBioGR_000227

- NC00543

- 3-(p-Tolyl-4-sulfonyl)-1-butylurea

- NSC 23813

- TOLBUTAMIDE [JAN]

- Beglucin

- KBio2_000227

- NCGC00015999-12

- BCP09192

- HMS501B03

- CAS-64-77-7

- NCGC00022721-05

- Tolbutamide, VETRANAL(TM), analytical standard

- Bio1_000695

- N-(p-Tolylsulfonyl)-N'-butylcarbamide

- HMS3402L09

- N-(P-TOLYLSULFONYL)N'-BUTYLCARBAMIDE

- Tolbutamida [INN-Spanish]

- KBio2_002795

- Tolbutamide (JP17/USP/INN)

- NCGC00015999-13

- NCGC00015999-09

- DTXCID801359

- TOLBUTAMIDE [WHO-IP]

- NCGC00015999-15

- BSPBio_000119

- NCGC00022721-10

- KBio2_003495

- T3690

- CBiol_001920

- N'-butyl-N-(p-tolylsulfonyl)carbamimidate;Tolbutamide

- EINECS 200-594-3

- HMS1361L09

- NCGC00022721-09

- BSPBio_001507

- U-2043

- Tox21_201612

- N-4-Methylbenzolsulfonyl-N-butylurea

- NINDS_000341

- NCGC00015999-07

- Arcosal

- Tolbutamide [USP:INN:BAN:JAN]

- 1-p-Toluenesulfonyl-3-butylurea

- KBio2_007411

- Tox21_302795

- NCGC00015999-01

- MLS001148399

- NCGC00015999-29

- TOLBUTAMIDE (USP-RS)

- cMAP_000008

- 1-Butyl-3-(para-tolylsulfonyl)-urea

- KBio2_004843

- D87667

- SBI-0051121.P003

- TOLBUTAMIDE (USP MONOGRAPH)

- A834879

- Tox21_110279_1

- KBio2_006063

- 4-11-00-00396 (Beilstein Handbook Reference)

- LP01154

- NCGC00015999-16

- WLN: 4MVMSWR D1

- KBio2_005363

- Tolbutamide (USP:INN:BAN:JAN)

- HMS1791L09

- NCGC00259161-01

- Opera_ID_112

- N-(4-Methylphenylsulfonyl)-N''-butylurea

- N-4-(Methylbenzolsulfonyl)-n-butylurea

- SR-01000003059-7

- 64-77-7

- MLS000028399

- Diabesan

- HMS2232H16

- N-(Sulfonyl-p-methylbenzene)-N'-butylurea

- Prestwick1_000190

- HMS3263H09

- Tox21_110279

- Lopac0_001154

- AS-14136

- BRD-K85119730-001-17-2

- NCGC00015999-05

- HLS 831

- MFCD00027169

- SR-01000003059-2

- SPECTRUM1500581

- SR-01000003059-4

- Spectrum5_001272

- Tolbutamide, analytical standard

- IDI1_000341

- DTXSID8021359

- 982XCM1FOI

- KBio1_000341

- CCRIS 592

- Tolbet

- Tolbutamide form I^L^

- Prestwick0_000190

- tolbutamide III

- HMS3651N03

- W-104820

- NCGC00015999-17

- Tolbutamide form I^H^

- tolbutamide IL

- D 860

- NSC23813

- 1ST7197

- DB-054728

- BRD-K85119730-001-27-1

- BRD-K85119730-001-28-9

- Tolbutamide

-

- MDL: MFCD00027169

- インチ: 1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)

- InChIKey: JLRGJRBPOGGCBT-UHFFFAOYSA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)(=O)=O

- BRN: 1984428

計算された属性

- せいみつぶんしりょう: 270.10400

- どういたいしつりょう: 270.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 83.6

じっけんとくせい

- 色と性状: 白色結晶粉末。無味無味

- 密度みつど: 1.2450

- ゆうかいてん: 126.0 to 130.0 deg-C

- 屈折率: 1.6360 (estimate)

- ようかいど: Soluble in chloroform.

- あんていせい: Stable. Combustible.

- PSA: 83.65000

- LogP: 3.64560

- マーカー: 9507

- ようかいせい: 水に溶けない。アセトン、エタノール、トリクロロメタン、アルカリ溶液に可溶性

- 最大波長(λmax): 230(lit.)

Tolbutamide セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H303

- 警告文: P312

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 20/21/22-40-43-36-11

- セキュリティの説明: S26-S36/37/39

- RTECS番号:YS4550000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R20/21/22

Tolbutamide 税関データ

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Tolbutamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124678-0.5g |

3-butyl-1-(4-methylbenzenesulfonyl)urea |

64-77-7 | 95% | 0.5g |

$19.0 | 2023-06-08 | |

| Enamine | EN300-124678-5.0g |

3-butyl-1-(4-methylbenzenesulfonyl)urea |

64-77-7 | 95% | 5g |

$21.0 | 2023-06-08 | |

| Key Organics Ltd | AS-14136-1MG |

Tolbutamide |

64-77-7 | >98% | 1mg |

£36.00 | 2025-02-08 | |

| Enamine | EN300-124678-0.1g |

3-butyl-1-(4-methylbenzenesulfonyl)urea |

64-77-7 | 95% | 0.1g |

$19.0 | 2023-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61240-500g |

Tolbutamide |

64-77-7 | ≥99% | 500g |

¥1899.0 | 2023-09-06 | |

| TRC | T535150-5g |

Tolbutamide |

64-77-7 | 5g |

$110.00 | 2023-05-17 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21698-10g |

Tolbutamide, 98% |

64-77-7 | 98% | 10g |

¥588.00 | 2023-03-22 | |

| Fluorochem | 047218-25g |

Tolbutamide |

64-77-7 | 95% | 25g |

£22.00 | 2022-03-01 | |

| TRC | T535150-1g |

Tolbutamide |

64-77-7 | 1g |

$ 69.00 | 2023-09-05 | ||

| DC Chemicals | DC9023-1 g |

Tolbutamide |

64-77-7 | >98% | 1g |

$300.0 | 2022-02-28 |

Tolbutamide 関連文献

-

Dinesh Kumar Tanwar,Anjali Ratan,Manjinder Singh Gill Org. Biomol. Chem. 2017 15 4992

-

Franciszek S?czewski,Anita Kornicka,Zdzis?aw Brzozowski Green Chem. 2006 8 647

-

T. N. Drebushchak,V. A. Drebushchak,N. A. Pankrushina,E. V. Boldyreva CrystEngComm 2016 18 5736

-

Xuan Xu,Wei Wei,Minghe Huang,Li Yao,Songqin Liu Chem. Commun. 2012 48 7802

-

Neeraj Kumar,Jie He,James F. Rusling Chem. Soc. Rev. 2023 52 5135

64-77-7 (Tolbutamide) 関連製品

- 1939-99-7(a-Toluenesulfonyl chloride)

- 5719-85-7(4-Hydroxytolbutamide)

- 135062-02-1(Repaglinide)

- 339-43-5(Carbutamide)

- 1185112-19-9(Hydroxy Tolbutamide-d9)

- 1219794-57-6(Tolbutamide-d)

- 63-74-1(Sulfanilamide)

- 93479-97-1(Glimepiride)

- 94-20-2(Chlorpropamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64-77-7)Tolbutamide

清らかである:99%

はかる:250g

価格 ($):320.0